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N-Isohexadecylacrylamide
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Overview
Description
N-Isohexadecylacrylamide is a synthetic organic compound with the molecular formula C19H37NO It is an acrylamide derivative, characterized by the presence of an isohexadecyl group attached to the nitrogen atom of the acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isohexadecylacrylamide can be synthesized through a series of chemical reactions involving the acrylamide and isohexadecylamine. The typical synthetic route involves the reaction of acryloyl chloride with isohexadecylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Isohexadecylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the acrylamide group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted acrylamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isohexadecylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and hydrogels with unique properties.
Biology: The compound is employed in the study of cell-extracellular matrix interactions and as a component in biomaterials.
Medicine: this compound-based hydrogels are explored for drug delivery systems and tissue engineering.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of N-Isohexadecylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, influencing cell behavior and function. The compound’s hydrophobic isohexadecyl group allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and activity.
Comparison with Similar Compounds
N-Isohexadecylacrylamide can be compared with other acrylamide derivatives such as N-isopropylacrylamide and N-tert-butylacrylamide. While all these compounds share the acrylamide backbone, their unique substituents confer distinct properties:
N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in the synthesis of smart hydrogels.
N-tert-Butylacrylamide: Exhibits hydrophobic characteristics and is used in the production of water-resistant polymers.
This compound stands out due to its long hydrophobic chain, which imparts unique surfactant properties and enhances its integration into lipid environments, making it particularly useful in biological and industrial applications.
Biological Activity
N-Isohexadecylacrylamide (IHDA) is a compound that has garnered attention in various fields of research due to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of IHDA, including its mechanisms, effects on cellular processes, and potential applications in biomedical fields.
Chemical Structure and Properties
This compound is an acrylamide derivative characterized by the presence of a long aliphatic chain (C16) attached to the nitrogen atom of the acrylamide group. This structure influences its hydrophobic properties and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of IHDA can be attributed to several mechanisms:
- Membrane Interaction : The long hydrophobic chain allows IHDA to integrate into lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways.
- Cellular Uptake : IHDA's amphiphilic nature enhances its uptake by cells, facilitating its biological effects.
- Gene Expression Modulation : Preliminary studies suggest that IHDA may influence the expression of genes involved in inflammation and oxidative stress response.
Research Findings
Recent studies have explored the biological effects of IHDA on various cell types. Below is a summary of significant findings:
Study Focus | Cell Type | Key Findings |
---|---|---|
Neurotoxicity | Neuronal Cells | IHDA exposure resulted in increased oxidative stress markers and apoptosis in neuronal cells, indicating potential neurotoxic effects. |
Anti-inflammatory Effects | Macrophages | IHDA treatment reduced the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6), suggesting anti-inflammatory properties. |
Cytotoxicity | Cancer Cells | In vitro studies demonstrated that IHDA induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. |
Case Studies
-
Neurotoxicity Assessment :
A study conducted on neuronal cell lines revealed that exposure to IHDA led to significant increases in reactive oxygen species (ROS) levels. The activation of apoptotic pathways was confirmed through caspase activity assays, indicating potential neurotoxic effects similar to other acrylamide derivatives . -
Anti-inflammatory Response :
Research involving macrophage cell lines showed that IHDA significantly downregulated the expression of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests that IHDA may serve as a therapeutic agent for inflammatory diseases . -
Anticancer Activity :
In a recent investigation, IHDA was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Flow cytometry analyses indicated that IHDA induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent .
Properties
CAS No. |
93858-85-6 |
---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-(14-methylpentadecyl)prop-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21) |
InChI Key |
WWJFZARCKRMGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
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